molecular formula C17H13BrN2O4 B11409949 Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylate

Katalognummer: B11409949
Molekulargewicht: 389.2 g/mol
InChI-Schlüssel: OXVFMEVVVZTAST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core, which is a fused ring system containing both oxygen and nitrogen atoms

Vorbereitungsmethoden

The synthesis of ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Analyse Chemischer Reaktionen

ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furo[3,2-b]pyridine core, to yield different oxidation states and functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).

Wissenschaftliche Forschungsanwendungen

ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furo[3,2-b]pyridine core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds such as:

    Furo[3,2-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzamido derivatives: Compounds with different substituents on the benzamido group can exhibit different reactivity and biological activity.

    Ethyl ester derivatives: Variations in the ester group can affect the compound’s solubility, stability, and reactivity.

The uniqueness of ETHYL 2-(2-BROMOBENZAMIDO)FURO[3,2-B]PYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H13BrN2O4

Molekulargewicht

389.2 g/mol

IUPAC-Name

ethyl 2-[(2-bromobenzoyl)amino]furo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C17H13BrN2O4/c1-2-23-17(22)13-14-12(8-5-9-19-14)24-16(13)20-15(21)10-6-3-4-7-11(10)18/h3-9H,2H2,1H3,(H,20,21)

InChI-Schlüssel

OXVFMEVVVZTAST-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(OC2=C1N=CC=C2)NC(=O)C3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.